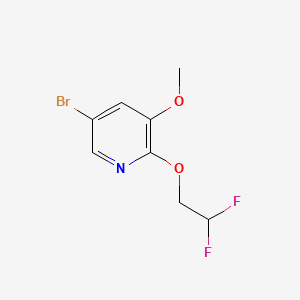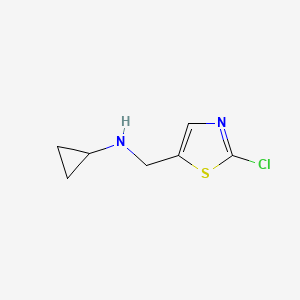
5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a 2,2-difluoroethoxy group at the 2-position, and a methoxy group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoroethanol, 3-methoxypyridine, and a brominating agent.
Bromination: The 3-methoxypyridine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Etherification: The brominated intermediate is then subjected to etherification with 2,2-difluoroethanol in the presence of a base like potassium carbonate (K2CO3) to introduce the 2,2-difluoroethoxy group.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-(2,2-difluoroethoxy)-3-methoxypyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine:
Drug Development: Researchers explore its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine, difluoroethoxy, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine
- 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine
- 5-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzenemethanol
Comparison:
- Structural Differences: While these compounds share the 5-bromo and 2,2-difluoroethoxy groups, they differ in the substituents at other positions, such as the presence of a methoxy, methyl, or fluorobenzenemethanol group.
- Chemical Properties: The differences in substituents can influence their chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The variations in structure can lead to differences in biological activity and specificity towards molecular targets, making each compound unique in its potential applications.
Eigenschaften
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO2/c1-13-6-2-5(9)3-12-8(6)14-4-7(10)11/h2-3,7H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZWUIORRJPJFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238252 |
Source


|
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-34-0 |
Source


|
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241752-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)


![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)


![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)





